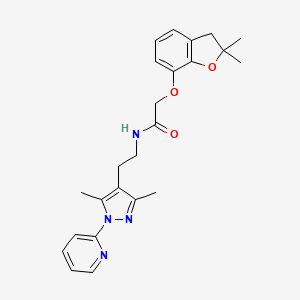

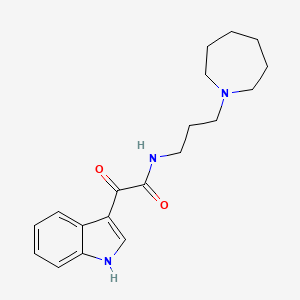

(Z)-isobutyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds, such as derivatives of (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetic acid, has been achieved through the Knoevenagel condensation reaction . This involves the reaction of the appropriate aldehyde with rhodanine-3-acetic acid .Molecular Structure Analysis

The molecular formula of this compound is C18H21NO3S2. The molecular weight is 363.49.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include high thermal stability above 240°C . The absorption and emission maxima in polar and non-polar solvents have been determined .Applications De Recherche Scientifique

Supramolecular Structures and Chemical Synthesis

Supramolecular Structures

The study of supramolecular structures of thiazolidinone derivatives, including a compound similar to the one mentioned, has revealed insights into their hydrogen-bonded dimers, chains, and sheets. Such studies contribute to understanding the compound's chemical properties and potential applications in material science and molecular engineering (Delgado et al., 2005).

Synthetic Methodologies

Research has been conducted on the synthesis of thiazolidinone derivatives for biological applications. These syntheses involve key intermediates and offer pathways to a variety of structurally diverse molecules with potential antimicrobial and analgesic activities (Bhovi K. Venkatesh et al., 2010).

Anticancer and Antimicrobial Activities

Anticancer Activity

Novel thiazolidinone derivatives have been synthesized and evaluated for their anticancer activity. Some compounds have shown significant antimitotic activity and low toxicity toward normal human blood lymphocytes, suggesting potential as anticancer agents (Kamila Buzun et al., 2021).

Antimicrobial Activity

The synthesis of new thiazolidinone derivatives and their evaluation for antimicrobial properties have been an area of interest. These compounds exhibit promising activities against a range of microbial strains, highlighting their potential in developing new antimicrobial agents (M. Gouda et al., 2010).

Material Science and Catalysis

Transformation of Isobutyl Alcohol

Research on the transformation of isobutyl alcohol to aromatics over zeolite-based catalysts indicates potential applications in chemical transformations and catalysis. Such studies could lead to the development of efficient catalysts for industrial processes (Li-li Yu et al., 2012).

Photosensitized Singlet Oxygen Generation

Conjugated microporous poly-benzothiadiazoles, related to thiazolidinone derivatives, have been synthesized for singlet oxygen generation in water. This application is significant for photocatalytic processes in environmental and material science (H. Urakami et al., 2013).

Orientations Futures

Propriétés

IUPAC Name |

2-methylpropyl 3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3S2/c1-12(2)11-21-15(19)8-9-18-16(20)14(23-17(18)22)10-13-6-4-3-5-7-13/h3-7,10,12H,8-9,11H2,1-2H3/b14-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNJWXDXZEQUVNT-UVTDQMKNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)CCN1C(=O)C(=CC2=CC=CC=C2)SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)COC(=O)CCN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-isobutyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(4-fluorophenyl)-2-oxoethyl]propanamide](/img/structure/B2517005.png)

![N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2517007.png)

![8-methyl-5H-pyridazino[4,5-b]indole-4-thiol](/img/structure/B2517010.png)

![5-bromo-2-chloro-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2517011.png)

![ethyl 2-(2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)benzoate](/img/structure/B2517022.png)